N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a thioacetamide linker bridging a 2,5-dimethoxyphenyl group and a 3-(2-hydroxyethyl)-substituted thieno[3,2-d]pyrimidin-4-one core.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-11-3-4-14(26-2)13(9-11)19-15(23)10-28-18-20-12-5-8-27-16(12)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXPCVDUKKVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,2-d]pyrimidine derivative
- Substituents :
- 2,5-Dimethoxyphenyl group
- Hydroxyethyl and thioacetamide functionalities
This unique combination of structural elements contributes to its biological properties.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Anticancer Studies
A study focused on thieno[3,2-d]pyrimidine derivatives reported significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The most active compounds were noted for their ability to induce apoptosis in cancer cells .
Antimicrobial Activity
In a comparative analysis of various derivatives, one study highlighted that a compound structurally similar to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, outperforming standard antibiotics like ampicillin .
Data Tables
Comparison with Similar Compounds
Substituent Effects on the Thieno[3,2-d]pyrimidine Core
Key Insight : The hydroxyethyl group in the target compound balances hydrophilicity and lipophilicity, contrasting with halogenated or methoxy-substituted analogs. This could modulate target affinity and pharmacokinetics.
Variations in the Acetamide Moiety
Physicochemical and Spectroscopic Data
Key Insight : The target compound’s spectroscopic profile would align with analogs, with distinct signals for the hydroxyethyl group (e.g., O–H stretch in IR, δ 3.5–4.0 ppm in NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
